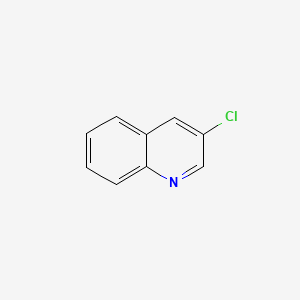

3-Chloroquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

3-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLORQCMDMHHIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210109 | |

| Record name | 3-Chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-59-9 | |

| Record name | 3-Chloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 612-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes to 3-chloroquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. The document outlines established methodologies, including synthesis from indole and a two-step approach via quinolin-3-ol, complete with experimental protocols and comparative data.

Synthesis from Indole via Dichlorocarbene Addition

A direct and efficient method for the synthesis of this compound involves the reaction of indole with dichlorocarbene. The dichlorocarbene is typically generated in situ from chloroform and a strong base. Two main variations of this method have been reported: a high-temperature gas-phase reaction and a liquid-phase reaction under phase-transfer catalysis conditions.

High-Temperature Gas-Phase Reaction

This method involves the reaction of indole with chloroform at elevated temperatures.

Experimental Protocol:

A mixture of indole and chloroform is passed through a heated tube at 550 °C. The resulting products are then condensed and purified. This method, while high-yielding, requires specialized equipment for gas-phase reactions.[1]

Phase-Transfer Catalysis Method

A more common and accessible approach utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic-soluble indole and chloroform.[2]

Experimental Protocol:

To a vigorously stirred solution of indole (1.0 equiv) and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.02-0.05 equiv) in chloroform (excess, serving as both reactant and solvent), a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) is added dropwise. The reaction is typically conducted at room temperature for several hours. Following the reaction, the intermediate N-formyl-3-chloro-3H-indole derivative is hydrolyzed by heating with an aqueous acid (e.g., hydrochloric acid) to yield this compound.[2]

Reaction Pathway:

Caption: Synthesis of this compound from Indole.

Two-Step Synthesis via Quinolin-3-ol

An alternative and versatile route to this compound involves the synthesis of quinolin-3-ol (3-hydroxyquinoline) as a key intermediate, followed by its chlorination.

Synthesis of Quinolin-3-ol

Quinolin-3-ol can be prepared through several methods, with the Reissert indole synthesis being a classical approach. A more modern and efficient method involves the one-pot reaction of aryldiazonium salts with styrenes in a nitrile solvent, followed by oxidation.[3]

Experimental Protocol (from Aryldiazonium Salts):

An aryldiazonium salt (1.0 equiv) and styrene (2.0 equiv) are suspended in an anhydrous nitrile solvent (e.g., acetonitrile) in a sealed tube and heated at 80 °C for 2 hours. After cooling, the reaction mixture is diluted with a solvent like dichloromethane (DCM) and washed with a saturated aqueous sodium bicarbonate solution. The organic layer is then stirred over anhydrous sodium carbonate for an extended period (e.g., 3 days) under an oxygen atmosphere to facilitate oxidation to 3-hydroxyquinoline.[3]

Reaction Pathway:

Caption: Synthesis of Quinolin-3-ol.

Chlorination of Quinolin-3-ol

The conversion of the hydroxyl group in quinolin-3-ol to a chloro group is a standard transformation, typically achieved using phosphorus oxychloride (POCl₃).

Experimental Protocol:

Quinolin-3-ol (1.0 equiv) is heated under reflux in an excess of phosphorus oxychloride (POCl₃) until the reaction is complete (monitored by TLC). The reaction temperature is typically around 100-110 °C. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia) to precipitate the this compound. The product is then extracted with an organic solvent, dried, and purified.[4][5]

Reaction Pathway:

Caption: Chlorination of Quinolin-3-ol.

Quantitative Data Summary

The following table summarizes the reported yields and reaction conditions for the key synthetic methods discussed.

| Synthesis Method | Starting Material(s) | Key Reagents and Conditions | Yield (%) | Reference(s) |

| High-Temperature Gas-Phase from Indole | Indole, Chloroform | 550 °C, Gas-phase reactor | 79 | [1] |

| Phase-Transfer Catalysis from Indole | Indole, Chloroform | NaOH (aq), Benzyltriethylammonium chloride, Room Temp. -> Acid Hydrolysis | Moderate | [2] |

| One-Pot Synthesis of Quinolin-3-ol | Aryldiazonium salt, Styrene | Acetonitrile, 80 °C; then Na₂CO₃, O₂ | 32-56 | [3] |

| Chlorination of Quinolin-3-ol | Quinolin-3-ol | POCl₃, Reflux (100-110 °C) | Good | [4][5] |

Note: Yields can vary depending on the specific reaction scale and purification methods. The yield for the phase-transfer catalysis method is reported as moderate in the literature, without a specific percentage. The chlorination of quinolin-3-ol is generally a high-yielding reaction, often reported as "good" or "excellent".

Conclusion

The synthesis of this compound can be effectively achieved through several routes. The direct conversion of indole using dichlorocarbene offers a concise pathway, with the phase-transfer catalysis method being more amenable to standard laboratory settings than the high-temperature gas-phase reaction. The two-step synthesis via quinolin-3-ol provides a versatile alternative, allowing for the potential synthesis of various substituted 3-chloroquinolines by starting with appropriately substituted precursors for the quinolin-3-ol synthesis. The choice of method will depend on the available starting materials, equipment, and desired scale of the synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07940D [pubs.rsc.org]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3-Chloroquinoline: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloroquinoline, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. This document details its chemical identifiers, physicochemical properties, synthesis methodologies, and its significant role as a scaffold in the development of therapeutic agents. The guide includes detailed experimental protocols for its synthesis and for evaluating the biological activity of its derivatives, alongside visualizations of relevant synthetic and biological pathways.

Core Identifiers and Physicochemical Properties of this compound

This compound is a substituted aromatic compound with a quinoline core, which is a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the 3-position significantly influences its chemical reactivity and biological activity.

| Identifier Type | Data |

| CAS Number | 612-59-9[1][2][3] |

| Molecular Formula | C₉H₆ClN[1][3] |

| Molecular Weight | 163.61 g/mol [1] |

| IUPAC Name | This compound[1][4] |

| PubChem CID | 69164[3][4] |

| EINECS Number | Not consistently available |

| InChI Key | FLORQCMDMHHIHN-UHFFFAOYSA-N[1][4] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)Cl[4] |

| Appearance | Colorless to light yellow liquid[2][5] |

| Boiling Point | 95 °C at 2 Torr[2][5] |

| Density | 1.270 g/cm³ (Predicted)[2] |

| pKa | 2.56 (Predicted)[2][3] |

| Storage Temperature | Room Temperature, sealed in dry conditions[1][2][3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the ring expansion of indole derivatives. This reaction is typically carried out using chloroform (CHCl₃) as the source of the dichlorocarbene intermediate, in the presence of a strong base such as sodium hydroxide (NaOH), and often facilitated by a phase-transfer catalyst.

Experimental Protocol: Synthesis of this compound from Indole via Phase-Transfer Catalysis

This protocol is based on established methods for the reaction of indoles with chloroform under phase-transfer conditions.

Materials:

-

Indole

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole in chloroform.

-

Addition of Reagents: To the stirred solution, add the aqueous solution of sodium hydroxide and a catalytic amount of benzyltriethylammonium chloride.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile building block for the synthesis of a wide array of biologically active compounds. The quinoline scaffold is a "privileged structure" in medicinal chemistry, and the chloro-substituent at the 3-position provides a reactive handle for further chemical modifications, such as nucleophilic aromatic substitution and cross-coupling reactions.

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimalarial: The quinoline core is central to many antimalarial drugs. Although less common than 4- and 8-substituted quinolines, this compound derivatives have been explored for their potential to overcome drug resistance.

-

Anticancer: Numerous quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, DNA gyrase, and tubulin polymerization, as well as the modulation of signaling pathways like PI3K/Akt/mTOR.

-

Antifungal and Antibacterial: The planar, aromatic structure of quinolines allows for intercalation with microbial DNA and inhibition of essential enzymes, leading to antimicrobial effects.

-

Antiviral: Chloro-substituted quinolines have been investigated for their potential to inhibit viral replication, including activity against HIV reverse transcriptase.

-

Neuroprotective: Chloroquine and its derivatives have been studied for their ability to modulate the metabolism of amyloid precursor protein (APP), which is implicated in Alzheimer's disease.[6]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method to assess the cytotoxicity of this compound derivatives against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

-

96-well cell culture plates

-

Test compounds (this compound derivatives) dissolved in dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Caption: A typical workflow for evaluating the anticancer activity of compounds.

Signaling Pathways Modulated by Quinoline Derivatives

Quinoline derivatives are known to interact with and modulate various intracellular signaling pathways that are often dysregulated in diseases like cancer and neurodegenerative disorders. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

The PI3K/Akt/mTOR signaling pathway is a central regulator of cellular processes. In many cancers, this pathway is hyperactivated, promoting uncontrolled cell growth. Some quinoline derivatives have been shown to inhibit components of this pathway, leading to apoptosis and cell cycle arrest in cancer cells. In the context of Alzheimer's disease, this pathway is also implicated in neuronal survival and synaptic plasticity.

Caption: Modulation of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and the reactivity of its chloro-substituent make it an invaluable precursor for creating diverse chemical libraries. The broad range of biological activities exhibited by its derivatives underscores the potential of the quinoline scaffold in addressing various therapeutic challenges, from infectious diseases to cancer and neurodegeneration. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers working with this important chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Advancements in 3-Chloroquinoline Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties. Among these, 3-chloroquinoline derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new pharmaceuticals.

Anticancer Activity

Several this compound derivatives have shown potent cytotoxic effects against a range of cancer cell lines. A notable example is the novel series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones. One compound from this series, LM08, which has a 6-Cl substitution on the 3-quinolinyl moiety, has demonstrated selective and potent cytotoxic efficacy in the A2780 ovarian cancer cell line.[1][2] Mechanistic studies have revealed that LM08 inhibits the clonogenic survival of A2780 cells by inducing apoptosis.[1][2]

Another study on 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives found that compound 3a₁ induced apoptosis in tumor cells. This was potentially mediated through the regulation of apoptotic proteins such as Bax, Bcl-2, cytochrome c, caspase-9, and caspase-3, as well as influencing intracellular Ca²⁺ release and reactive oxygen species (ROS) regulation. Furthermore, this compound was observed to cause cell cycle arrest at the G₂/M phase by inhibiting Cyclin-Dependent Kinase (CDK) activity and activating the p53 protein.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| LM08 | A2780 (Ovarian) | 7.7 - 48.8 | [1][2] |

| LM10 | HCT-115 (Colon) | 41.3 | [2] |

| QTCA-1 | MDA-MB-231 (Breast) | 20.60 (24h), 20.42 (48h), 19.91 (72h) | [4] |

| 73 | HCT116 (Colon) | 1.99 - 4.9 | [5] |

| 74 | HCT116 (Colon) | 1.99 - 4.9 | [5] |

| 79 | HCT116 (Colon) | 1.99 - 4.9 | [5] |

| 80 | HCT116 (Colon) | 1.99 - 4.9 | [5] |

| 81 | HCT116 (Colon) | 1.99 - 4.9 | [5] |

| 82 | HCT116 (Colon) | 1.99 - 4.9 | [5] |

| 73 | HCT116p53-/- (Colon) | 2.24 | [5] |

| 74 | HCT116p53-/- (Colon) | 3.23 | [5] |

| 79 | HCT116p53-/- (Colon) | 4.98 | [5] |

| 81 | HCT116p53-/- (Colon) | 4.76 | [5] |

Antimicrobial Activity

This compound derivatives have also been investigated for their antibacterial and antifungal properties. The mechanism of action for many of these compounds is still under investigation, but some are believed to interfere with essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

The table below presents the antimicrobial activity of representative this compound derivatives.

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 4g | E. coli (ATCC 35218) | - | 7.81 | [6] |

| Compound 4g | E. coli (ATCC 25922) | - | 3.91 | [6] |

| Compound 4m | E. coli | - | - | [6] |

| Compound 4n | E. coli | - | - | [6] |

| Compound 2 | S. aureus, E. coli, K. pneumoniae | Potent | - | [7] |

| Compound 6 | P. simplicissimum, A. niger | 28 | - | [7] |

Antiviral Activity

The antiviral potential of this compound derivatives has been explored, with promising results against viruses such as the Chikungunya virus (CHIKV). A paulownin triazole-chloroquinoline derivative, compound 7, has shown potent activity against CHIKV in Vero cells, with a median effective concentration (EC₅₀) of 9.05 µM.[1][8] Mechanistic studies suggest that this compound significantly reduces CHIKV replication.[1][8]

Quantitative Antiviral Activity Data

The antiviral activity of a selected this compound derivative is summarized below.

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Compound 7 | Chikungunya virus (CHIKV) | Vero | 9.05 | [1][8] |

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many this compound derivatives are still being elucidated, some insights into their mechanisms of action have been gained.

Apoptosis Induction Pathway

Several this compound derivatives exert their anticancer effects by inducing apoptosis. For instance, 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been shown to modulate the expression of key apoptotic proteins. The proposed pathway involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Figure 1: Proposed apoptosis induction pathway by certain this compound derivatives.

Cell Cycle Arrest Pathway

Certain this compound derivatives can induce cell cycle arrest, thereby halting the proliferation of cancer cells. Compound 3a₁ has been observed to cause arrest at the G₂/M phase of the cell cycle. This is thought to occur through the inhibition of Cyclin-Dependent Kinase (CDK) activity, a key regulator of cell cycle progression, and the activation of the p53 tumor suppressor protein.

References

- 1. Paulownin triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro and in vivo antitumor activity, cell cycle arrest and apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Paulownin Triazole-Chloroquinoline Derivative: A Promising Antiviral Candidate Against Chikungunya Virus. – Open Source Pharma Foundation [magazine.ospfound.org]

The Versatility of the 3-Chloroquinoline Scaffold in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Among its many derivatives, 3-chloroquinoline has emerged as a particularly versatile starting point for the development of a wide array of therapeutic agents. The presence of the chlorine atom at the 3-position provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of anticancer, antimalarial, antibacterial, and antiviral agents. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising area.

Synthesis of the this compound Core and its Derivatives

The this compound scaffold is most commonly synthesized via the Vilsmeier-Haack reaction of acetanilides. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to effect a one-pot cyclization and chlorination of the acetanilide substrate.[1][2][3] Further diversification of the this compound core can be achieved through various chemical transformations, including nucleophilic aromatic substitution at the chloro-position and modifications of other substituents on the quinoline ring.[1][4]

Applications in Anticancer Drug Discovery

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6][7] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[8][9]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| LM08 | 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one | A2780 (Ovarian) | 7.7 | [10] |

| Compound 7 | Chloroquinoline-benzenesulfonamide hybrid | Lung Cancer | Comparable to DCF | [6] |

| Compound 11 | Chloroquinoline-benzenesulfonamide hybrid | HeLa (Cervical) | Comparable to DCF | [6] |

| Compound 14 | Chloroquinoline-benzenesulfonamide hybrid | Colorectal Cancer | Comparable to DCF | [6] |

| Compound 17 | Chloroquinoline-benzenesulfonamide hybrid | Breast Cancer | Comparable to DCF | [6] |

| Compound 2 | 1-(4-(7-chloroquinolin-4-ylamino)phenyl)ethanone | Lung, HeLa, Colorectal, Breast | Better than 4,7-dichloroquinoline | [6] |

| Compound 4 | (E)-1-(4-((E)-7-chloro-1-methylquinolin-4(1H)-ylideneamino)phenyl)-3-(dimethylamino)prop-2-en-1-one | Lung, HeLa, Colorectal, Breast | Active | [6] |

Key Signaling Pathway: PI3K/Akt Inhibition

Several this compound derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[8][9][11] Inhibition of this pathway by this compound derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

Applications in Antimalarial Drug Discovery

The quinoline scaffold is the backbone of several important antimalarial drugs, most notably chloroquine.[3][12] this compound derivatives have also been investigated for their potential as novel antimalarial agents, with some compounds showing promising activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[12] The primary mechanism of action for quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.[3][5]

Quantitative Antimalarial Activity Data

The following table summarizes the in vitro antimalarial activity of selected this compound derivatives.

| Compound ID | Derivative Class | P. falciparum Strain | IC50 (µM) | Reference |

| Analogue 11 | 4-amino-7-chloroquinoline | Dd2 (CQ-resistant) | <1 | [12] |

| Analogue 12 | 4-amino-7-chloroquinoline | Dd2 (CQ-resistant) | <1 | [12] |

| Analogue 13 | 4-amino-7-chloroquinoline | Dd2 (CQ-resistant) | <1 | [12] |

| Analogue 14 | 4-amino-7-chloroquinoline | Dd2 (CQ-resistant) | <1 | [12] |

| Analogue 15 | 4-amino-7-chloroquinoline | Dd2 (CQ-resistant) | <1 | [12] |

| Analogue 24 | 4-alkoxy-7-chloroquinoline | Dd2 (CQ-resistant) | <1 | [12] |

Applications in Antibacterial and Antiviral Drug Discovery

Derivatives of this compound have also been explored for their antibacterial and antiviral activities.[5][13][14] These compounds have shown activity against a range of bacterial species and have been investigated for their potential to inhibit viral replication.

Quantitative Antibacterial and Antiviral Activity Data

The following table summarizes the in vitro antibacterial and antiviral activity of selected this compound derivatives.

| Compound ID | Derivative Class | Target Organism/Virus | Activity Metric (e.g., IC50, MIC) | Reference |

| Compound 5 | 2,7-dichloroquinoline-3-carbonitrile | S. aureus, P. aeruginosa | Inhibition zone: 11.00 ± 0.03 mm | |

| Compound 6 | 2,7-dichloroquinoline-3-carboxamide | E. coli | Inhibition zone: 11.00 ± 0.04 mm | |

| Compound 8 | 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | Inhibition zone: 12.00 ± 0.00 mm | |

| Paulownin derivative 7 | Paulownin triazole-chloroquinoline | Chikungunya virus (CHIKV) | EC50: 9.05 µM | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction[1][2]

Materials:

-

Substituted acetanilide

-

Dimethylformamide (DMF), dry

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium hydroxide (NaOH) solution or sodium bicarbonate (NaHCO₃) for basification

-

Ethyl acetate for recrystallization (optional)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-arylacetamide (1 equivalent) in dry DMF (3 equivalents).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add POCl₃ (12 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the hot reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Basify the resulting solution to a neutral or basic pH with NaOH solution or NaHCO₃ to precipitate the product.

-

Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.

-

If necessary, purify the crude product by recrystallization from a suitable solvent such as ethyl acetate.

In Vitro Anticancer Cytotoxicity (MTT) Assay

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivative test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Clonogenic Survival Assay

Materials:

-

Ovarian cancer cell line (e.g., A2780)

-

Complete cell culture medium

-

This compound derivative test compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 6.0% v/v glutaraldehyde)

-

Staining solution (e.g., 0.5% w/v crystal violet)

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

After the incubation period, wash the colonies with PBS, fix them with the fixing solution, and then stain them with the staining solution.

-

Count the number of colonies (defined as a cluster of at least 50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Experimental and logical Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the discovery of new therapeutic agents. Its synthetic accessibility and the reactivity of the 3-chloro substituent allow for the generation of diverse chemical libraries with a wide range of biological activities. The demonstrated efficacy of this compound derivatives as anticancer, antimalarial, antibacterial, and antiviral agents highlights the significant potential of this compound class in addressing unmet medical needs. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field and to stimulate further investigation into the medicinal chemistry of 3-chloroquinolines.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights into the interaction of three Y-shaped ligands with PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Reactivity of 3-Chloroquinoline: A Technical Guide for Synthetic Chemists

For researchers, scientists, and drug development professionals, 3-chloroquinoline stands as a pivotal building block in the synthesis of a diverse array of functionalized quinoline derivatives. The strategic placement of the chloro substituent at the 3-position of the quinoline ring system imparts a unique reactivity profile, making it a versatile precursor for the introduction of various pharmacophoric moieties. This technical guide provides an in-depth review of the core reactions of this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of reaction pathways are presented to facilitate its application in synthetic chemistry and drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds. This compound serves as an excellent substrate in these transformations, enabling the introduction of a wide range of substituents at the 3-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, allowing for the arylation and vinylation of this compound. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling of 3-Chloro-substituted Heterocycles

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Modest |

| 2 | 5-Indole boronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | High |

| 3 | 2,6-Dimethylphenylboronic acid | Precatalyst 15 (2) | - | K₃PO₄ | Dioxane/H₂O | 25 | 18 | Good |

| 4 | Various arylboronic acids | P1 or P2 | - | K₃PO₄ | Dioxane/H₂O | 60-100 | 5-24 | 91-99 |

Note: Data is compiled from studies on various chloro-substituted N-heterocycles, including indazoles and benzimidazoles, which serve as a good predictive model for the reactivity of this compound.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloro-Substituted N-Heterocycle

This protocol is a general guideline for the Suzuki-Miyaura coupling of a chloro-substituted N-heterocycle with an arylboronic acid.[1]

-

Materials:

-

Chloro-substituted N-heterocycle (e.g., 3-chloroindazole) (1.00 mmol)

-

Arylboronic acid (1.50 mmol)

-

Palladium precatalyst P1 (1.0–1.5 mol%)

-

Potassium phosphate (K₃PO₄) (2.00 mmol)

-

Dioxane (4 mL)

-

Water (1 mL)

-

-

Procedure:

-

To an oven-dried reaction vessel, add the chloro-substituted N-heterocycle, arylboronic acid, palladium precatalyst, and potassium phosphate.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the degassed dioxane and water to the reaction vessel.

-

Heat the reaction mixture to 60 °C and stir for 5–8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Heck Reaction: Vinylation of this compound

The Heck reaction facilitates the coupling of this compound with alkenes to form 3-vinylquinolines. This transformation is catalyzed by a palladium complex in the presence of a base.[2][3][4]

General Reaction Scheme:

Caption: General scheme of the Heck reaction.

Quantitative Data for Heck Reaction of Aryl Halides

| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | Good |

| 2 | n-Butyl acrylate | Pd/Phosphine-Imidazolium Salt | - | - | - | High |

| 3 | Various alkenes | Pd(quinoline-8-carboxylate)₂ | - | - | - | Good |

Note: The data represents typical conditions for Heck reactions of various aryl halides and can be adapted for this compound.[2]

Experimental Protocol: Heck Reaction

A general procedure for the Heck reaction of an aryl halide with an alkene is as follows:[4]

-

Materials:

-

Aryl halide (e.g., this compound)

-

Alkene

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Base (e.g., Et₃N, K₂CO₃, or NaOAc)

-

Solvent (e.g., DMF, NMP, or toluene)

-

-

Procedure:

-

In a reaction vessel, dissolve the aryl halide, alkene, and base in the chosen solvent.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction and work up by partitioning between an organic solvent and water.

-

Isolate and purify the product by chromatography or crystallization.

-

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 3-alkynylquinolines. This reaction is typically cocatalyzed by palladium and copper complexes in the presence of an amine base.[5][6]

General Reaction Scheme:

Caption: General scheme of the Sonogashira coupling.

Quantitative Data for Sonogashira Coupling of Chloroquinolines

| Entry | Terminal Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | High |

| 2 | Propargyl alcohol | Pd(OAc)₂ | - | Et₃N | DMF | RT | Good |

| 3 | Various terminal alkynes | PdCl₂(PPh₃)₂ | CuI | NEt₃ | Dioxane/H₂O | - | Moderate to High |

Note: This data is derived from studies on various chloroquinoline derivatives.[5][6]

Experimental Protocol: Sonogashira Coupling of 2-Chloroquinoline-3-carboxylate

The following is a representative protocol for the Sonogashira coupling of a chloroquinoline derivative:[5]

-

Materials:

-

Alkyl 2-chloroquinoline-3-carboxylate

-

Propargyl alcohol

-

Secondary amine

-

Palladium catalyst

-

Solvent (e.g., DMF)

-

-

Procedure:

-

Combine the alkyl 2-chloroquinoline-3-carboxylate, propargyl alcohol, secondary amine, and palladium catalyst in a suitable solvent.

-

Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC).

-

Perform an aqueous workup to remove the catalyst and other water-soluble components.

-

Purify the crude product by column chromatography.

-

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling this compound with a wide variety of primary and secondary amines. This reaction has broad functional group tolerance and typically employs a palladium catalyst with a specialized phosphine ligand and a strong base.[7][8][9][10][11]

General Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd(dba)₂ | XPhos | NaOt-Bu | Toluene | Reflux | 94 |

| 2 | Cyclic amines | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Good |

| 3 | Primary amines | Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 65 | Good |

| 4 | Secondary amines | Pd precatalyst | RuPhos | LiHMDS | THF | 65 | Good |

Note: This data is based on reactions of various aryl chlorides and provides a good starting point for the amination of this compound.[8][12][13]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

A typical procedure for the Buchwald-Hartwig amination is as follows:[8]

-

Materials:

-

Aryl chloride (e.g., 4-chlorotoluene) (4.22 mmol)

-

Amine (e.g., morpholine) (6.33 mmol)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol, 1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.127 mmol, 3.0 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (8.44 mmol)

-

Toluene (5 mL)

-

-

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

-

Add toluene and stir the mixture at room temperature for 5 minutes.

-

Add the aryl chloride and the amine in one portion.

-

Stir the resulting mixture at reflux for 6 hours.

-

Cool the reaction mixture to room temperature and quench with water.

-

Separate the organic layer, wash with water and brine, and dry over Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Nucleophilic Aromatic Substitution (SNA_r): Direct Functionalization

The electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, makes the chloro substituent at C3 susceptible to nucleophilic aromatic substitution (SNA_r). This provides a direct route to introduce various heteroatom functionalities.

C-N Bond Formation with Amines

Direct reaction of this compound with primary and secondary amines, often at elevated temperatures, can lead to the formation of 3-aminoquinoline derivatives.

General Reaction Scheme:

Caption: General scheme for SNAr with amines.

C-S Bond Formation with Thiols

Thiols and thiophenols can readily displace the chloro group in this compound to afford 3-thioquinolines. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.[14][15][16]

General Reaction Scheme:

Caption: General scheme for SNAr with thiols.

Experimental Protocol: Nucleophilic Aromatic Substitution with Thiols

A general procedure for the reaction of a heteroaryl halide with a thiol is as follows:[15]

-

Materials:

-

Heteroaryl halide (e.g., this compound)

-

Thiol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMAc)

-

-

Procedure:

-

Dissolve the heteroaryl halide and thiol in DMAc.

-

Add potassium carbonate to the mixture.

-

Stir the reaction at a temperature ranging from room temperature to 100 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

C-O Bond Formation with Alcohols and Phenols

The synthesis of 3-alkoxy and 3-aryloxyquinolines can be achieved through the reaction of this compound with alcohols or phenols in the presence of a strong base.[17][18][19]

General Reaction Scheme:

Caption: General scheme for SNAr with alcohols/phenols.

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Catalytic Cycle:

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Heck Reaction Catalytic Cycle:

Caption: Simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling Catalytic Cycle:

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heck Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 15. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]

- 17. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palladium-Catalyzed C-O Cross-Coupling of Primary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers [scirp.org]

3-Chloroquinoline molecular structure and formula

An In-depth Technical Guide to 3-Chloroquinoline: Molecular Structure, Properties, and Applications

Introduction

This compound is a heterocyclic aromatic organic compound that belongs to the quinoline family. It is characterized by a quinoline structure with a chlorine atom substituted at the 3-position. This compound serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties, making it a significant scaffold in drug discovery and development.[1][2][3][4] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, characterization, and applications of this compound for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

The chemical formula for this compound is C₉H₆ClN.[1][5][6][7][8][9] The molecule consists of a bicyclic heteroaromatic ring system where a benzene ring is fused to a pyridine ring. A chlorine atom is attached to the carbon at the 3-position of the quinoline ring.

Structural Representation:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 612-59-9 | [1][5][6][8] |

| Molecular Formula | C₉H₆ClN | [1][5][6][7][8] |

| Molecular Weight | 163.61 g/mol | [5][6][7][8][9] |

| Appearance | Colorless to light yellow liquid or yellow crystalline solid | [1][5][8][10] |

| Boiling Point | 95 °C at 2 Torr | [8][10] |

| Density (Predicted) | 1.270 ± 0.06 g/cm³ | [8][10] |

| pKa (Predicted) | 2.56 ± 0.11 | [1][8][10] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][5][8][10][11] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common laboratory-scale synthesis involves the reaction of indole with a source of dichlorocarbene.

Protocol: Synthesis from Indole

This method is based on the reaction of indole with chloroform and aqueous sodium hydroxide in the presence of a phase-transfer catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indole in chloroform.

-

Catalyst Addition: Add a phase-transfer catalyst, such as benzyltriethylammonium chloride, to the mixture.[12]

-

Base Addition: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v). The reaction is typically carried out at room temperature.[12]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of synthesized this compound is typically achieved through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns provide information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, confirming the carbon framework.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the quinoline core, and the C-Cl stretching frequency would be expected.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom, confirming the elemental composition.

Chemical Reactivity and Applications in Drug Development

This compound is a versatile intermediate that undergoes various chemical transformations, making it a valuable precursor for the synthesis of biologically active compounds.[2]

-

Nucleophilic Substitution: The chlorine atom at the 3-position can be displaced by various nucleophiles, allowing for the introduction of different functional groups.

-

Reduction: The quinoline ring can be reduced to yield 3-chloro-1,2,3,4-tetrahydroquinoline.[2]

-

Coupling Reactions: It can participate in various metal-catalyzed cross-coupling reactions to form C-C or C-N bonds.

The this compound scaffold is a key component in numerous compounds with significant therapeutic potential.

-

Antimalarial Agents: Chloroquine, a well-known antimalarial drug, is a 4-aminoquinoline derivative. The chloroquinoline core is essential for its activity, which involves inhibiting heme polymerase in the malaria parasite.[2][13]

-

Anticancer Activity: Derivatives of this compound have been investigated for their anticancer properties. Some of these compounds are believed to exert their effects by targeting enzymes involved in cancer cell proliferation, such as topoisomerase IIβ and DNA gyrase B.[2][3]

-

Antibacterial and Antifungal Properties: The compound has been utilized as a building block for synthesizing agents with antibacterial and antifungal activities.[1]

-

Anti-HIV Activity: Certain chloro-substituted quinolines have shown potential as anti-HIV agents by inhibiting the HIV reverse transcriptase enzyme.[2]

Caption: Role of this compound in a drug discovery workflow.

Safety Information

This compound is associated with several hazards and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5][8]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][8]

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemical profile and significant applications, particularly in the realm of drug discovery. Its molecular structure allows for diverse chemical modifications, leading to the development of novel therapeutic agents with a wide range of biological activities. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this versatile scaffold for the creation of new and effective pharmaceuticals.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound|CAS 612-59-9|Research Chemical [benchchem.com]

- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 612-59-9 [sigmaaldrich.com]

- 6. synchem.de [synchem.de]

- 7. This compound | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 612-59-9 [chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. This compound CAS#: 612-59-9 [m.chemicalbook.com]

- 11. 612-59-9|this compound|BLD Pharm [bldpharm.com]

- 12. EP0035925B1 - this compound derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 3-Chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 3-Chloroquinoline (CAS No. 612-59-9), a heterocyclic aromatic compound utilized as a versatile intermediate in organic synthesis and pharmaceutical research.[1] Adherence to stringent safety protocols is imperative when working with this chemical to mitigate potential risks to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 1: GHS Hazard Identification

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed[2][3] |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation[2][3] |

| Acute Toxicity, Inhalation | Category 4 |

| Warning | H332: Harmful if inhaled |

| Specific Target Organ Toxicity — Single Exposure | Category 3 |

| Warning | H335: May cause respiratory irritation[3] |

Note: The GHS pictograms are illustrative and should be confirmed with the supplier's safety data sheet.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆ClN[4][5] |

| Molecular Weight | 163.61 g/mol |

| Appearance | Colorless to light yellow liquid or solid[6] |

| Boiling Point | 95 °C at 2 Torr[5][6] |

| pKa | 2.56 ± 0.11 (Predicted)[4][6] |

| Storage Temperature | Room Temperature, sealed in a dry place[4][6] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted)[5][6] |

Toxicological Information

Permissible Exposure Limits (PELs): No specific OSHA PEL or NIOSH Recommended Exposure Limit (REL) has been established for this compound. In the absence of specific limits, it is crucial to minimize exposure and adhere to the principles of good industrial hygiene.

Experimental Protocols and Handling Procedures

The following protocols are based on general best practices for handling hazardous chemicals and information from available Safety Data Sheets.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE.

Caption: Workflow for selecting and using Personal Protective Equipment.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[7] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile). Lab coat or other protective clothing.[7] |

| Respiratory Protection | Use in a well-ventilated area. If inhalation risk is high, a NIOSH-approved respirator may be necessary.[7] |

Safe Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[8] Avoid inhalation of vapor or mist.[2] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

Caption: Logical steps for responding to a chemical spill.

Procedure:

-

Personal Precautions: Wear appropriate PPE.[2][7] Ensure adequate ventilation and remove all sources of ignition.[2]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[2]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand) and collect in a suitable, closed container for disposal.[7] For large spills, evacuate the area and contact emergency services.

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: No specific data is available, but combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.[9]

-

Conditions to Avoid: No specific data available.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[9]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and a comprehensive risk assessment for any specific experimental procedure. Always prioritize safety and handle this chemical with the utmost care.

References

- 1. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 2. This compound | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tagis.dep.wv.gov [tagis.dep.wv.gov]

- 4. chem-space.com [chem-space.com]

- 5. This compound CAS#: 612-59-9 [m.chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Page loading... [wap.guidechem.com]

- 8. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsafetypro.com [chemsafetypro.com]

Methodological & Application

Synthesis of 3-Chloroquinoline: A Detailed Experimental Protocol for Researchers

Introduction: 3-Chloroquinoline is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials. Its presence in the core structure of various pharmaceuticals, including antimalarial and anticancer agents, underscores its significance in drug discovery and development. This document provides detailed experimental protocols for two distinct and effective methods for the synthesis of this compound, tailored for researchers and scientists in the fields of organic chemistry and medicinal chemistry.

I. Synthesis via Ring Expansion of Indole

This method utilizes the reaction of indole with dichlorocarbene, generated in situ from chloroform and a strong base, to achieve a ring expansion, yielding this compound. A phase-transfer catalyst is employed to facilitate the reaction between the aqueous and organic phases.

Experimental Protocol

A detailed step-by-step procedure for the synthesis of this compound from indole is as follows:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine indole (11.7 g, 0.1 mol), chloroform (60 mL), and triethylbenzylammonium chloride (0.5 g).

-

Addition of Base: While stirring the mixture vigorously, add a solution of sodium hydroxide (20 g, 0.5 mol) in water (20 mL) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux at 60°C with continued vigorous stirring for 5 hours.

-

Work-up: Cool the mixture to room temperature and add water (100 mL). Separate the organic layer and extract the aqueous layer with chloroform (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Summary

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Indole | 117.15 | 11.7 g | 0.1 |

| Chloroform | 119.38 | 60 mL | - |

| Sodium Hydroxide | 40.00 | 20 g | 0.5 |

| Triethylbenzylammonium Chloride | 227.77 | 0.5 g | - |

| Product | |||

| This compound | 163.61 | Yield dependent on experimental conditions | - |

II. Synthesis via Direct Chlorination of Quinoline

This classical method involves the electrophilic substitution of quinoline using molecular chlorine in the presence of a catalyst in a strongly acidic medium. The regioselectivity of the chlorination is influenced by the reaction conditions.

Experimental Protocol

The following protocol outlines the direct chlorination of quinoline:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask fitted with a gas inlet tube, a mechanical stirrer, and a gas outlet leading to a trap, dissolve quinoline (12.9 g, 0.1 mol) and silver sulfate (1.0 g) in concentrated sulfuric acid (100 mL).

-

Chlorination: With vigorous stirring, pass a stream of dry chlorine gas through the solution for one to two hours. The reaction is exothermic and the temperature should be monitored.

-

Quenching: After the reaction is complete, carefully pour the mixture over crushed ice containing a 5% sodium sulfite solution to neutralize any excess chlorine.

-

Work-up: Basify the acidic solution with a concentrated sodium hydroxide solution while cooling in an ice bath. The product will precipitate out.

-

Purification: Filter the precipitate, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[1]

Data Summary

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Quinoline | 129.16 | 12.9 g | 0.1 |

| Silver Sulfate | 311.80 | 1.0 g | - |

| Concentrated Sulfuric Acid | 98.08 | 100 mL | - |

| Chlorine Gas | 70.90 | Excess | - |

| Product | |||

| This compound | 163.61 | Yield dependent on experimental conditions | - |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1][2]

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The synthesis of 3-arylquinolines, in particular, is of significant interest as these motifs are present in numerous biologically active molecules. The Suzuki coupling of 3-chloroquinoline with various arylboronic acids provides a direct and versatile route to these valuable compounds.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex. The reactivity of the halide in this step generally follows the order I > Br > Cl.[3]

-

Transmetalation: The organoborane (arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (3-arylquinoline), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative yields for Suzuki coupling reactions of chloro-heterocycles with various arylboronic acids under optimized conditions. While specific data for this compound is not exhaustively compiled in a single source, these examples with structurally similar substrates serve as a valuable reference for expected outcomes.

| This compound | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 (estimated) |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 10 | 80-90 (estimated) |

| This compound | 3-Fluorophenylboronic acid | PdCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 110 | 18 | 75-85 (estimated) |

| This compound | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | THF/H₂O | 80 | 16 | 70-80 (estimated) |

| This compound | 4-Acetylphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 12 | 80-90 (estimated) |

Note: The yields presented are estimates based on typical results for Suzuki couplings of chloro-azaheterocycles and are intended for guidance. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-